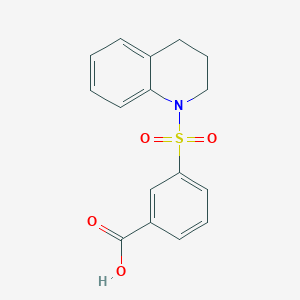

![molecular formula C16H17N3O B2450937 2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one CAS No. 1448046-76-1](/img/structure/B2450937.png)

2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyrrolo[3,4-d]pyrimidine group is a bicyclic structure with nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the phenyl group, the pyrrolo[3,4-d]pyrimidine group, and the butan-1-one group. Each of these groups can undergo different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the phenyl and pyrrolo[3,4-d]pyrimidine groups could potentially influence its solubility, stability, and reactivity .Applications De Recherche Scientifique

Synthesis and Characterization

Research in the field of organic chemistry has led to the development of methods for the preparation of pyrrolo[3,4-d]pyrimidine derivatives, showcasing the versatility of these compounds in synthetic chemistry. For instance, studies on the synthesis of pyrazolo[1,5-a]pyrimidines reveal that 1-phenyl-1,3-butanedione can react with 3(5)-amino-1H-pyrazoles to yield mixtures of pyrazolo[1,5-a]pyrimidines, highlighting a route for the selective preparation of phenylpyrazolo[1,5-a]pyrimidines (Maquestiau, Taghret, & Eynde, 2010). This illustrates the chemical reactivity and potential utility of pyrrolo[3,4-d]pyrimidine structures in synthesizing complex heterocyclic compounds.

Biological Evaluation and Antimicrobial Activity

In the realm of medicinal chemistry, pyrrolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial and antiviral properties. A notable study synthesized new pyrrolo[2,3-d]pyrimidine derivatives and demonstrated their promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including activity against Newcastle disease (Hilmy et al., 2021). This research underscores the potential of pyrrolo[3,4-d]pyrimidine derivatives in the development of novel antimicrobial and antiviral agents.

Antiviral Properties and Structural Modifications

Further investigations into the antiviral activity of C-5 substituted tubercidin analogues, including pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, reveal significant activity against various RNA and DNA viruses. This study highlights the importance of structural modification at C-5 and the potential of these analogues as biologically active agents, demonstrating the compound's relevance in antiviral research (Bergstrom et al., 1984).

Mécanisme D'action

Target of Action

The compound “2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one” exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets (Akt kinase, Rsk kinase, and S6K kinase) by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the downstream signaling pathways regulated by these kinases, leading to altered cellular functions.

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR pathway, a critical signaling pathway in cells. This pathway is involved in regulating cell cycle progression, protein synthesis, and survival . By inhibiting Akt kinase, Rsk kinase, and S6K kinase, the compound disrupts this pathway, leading to potential anti-proliferative effects.

Result of Action

The inhibition of Akt kinase, Rsk kinase, and S6K kinase by the compound can lead to the suppression of cell proliferation and survival . This makes the compound potentially useful as a therapeutic agent for diseases associated with the overactivation of these kinases, particularly cancer .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its absorption and distribution within the body. The compound is described as a white crystalline powder that is poorly soluble in EtOH and insoluble in Et2O and H2O . This suggests that the compound’s solubility might be a factor to consider in its formulation for therapeutic use.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-2-14(12-6-4-3-5-7-12)16(20)19-9-13-8-17-11-18-15(13)10-19/h3-8,11,14H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGKQZDOBNMINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dipropylbenzenesulfonamide](/img/structure/B2450855.png)

![(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2450859.png)

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B2450866.png)

![Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-](/img/structure/B2450867.png)

![1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2450868.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2450869.png)

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2450870.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2450877.png)